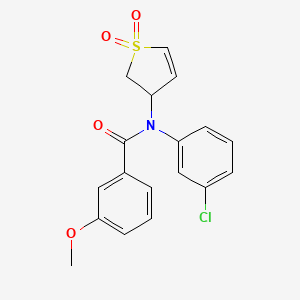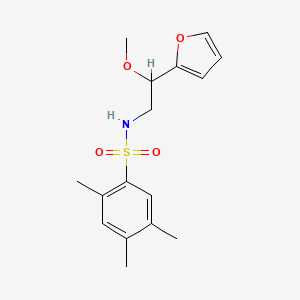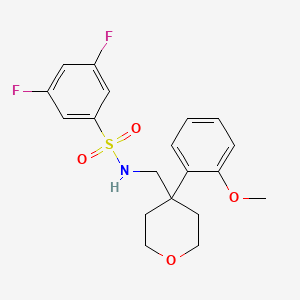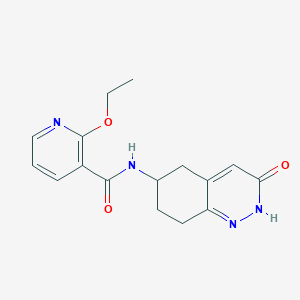
2-ethoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is also known as tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate .
- Its IUPAC name is tert-butyl (3-oxo-1,2,3,5,6,7-hexahydrocinnolin-6-yl)carbamate .
- The molecular formula is C<sub>13</sub>H<sub>19</sub>N<sub>3</sub>O<sub>3</sub> .
- The average mass is 265.31 Da .
- It is a white powder with a molecular weight of 265.31 g/mol .
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.
Molecular Structure Analysis
- The compound has a heterocyclic structure containing both oxygen and nitrogen atoms.
- The IUPAC name indicates that it is a phospholane oxide with an ethoxy group attached.
- The ChemSpider ID is 8210364 .
Chemical Reactions Analysis
- Again, detailed information on specific chemical reactions involving this compound is not readily available. Further research would be required.
Physical And Chemical Properties Analysis
- Density : Approximately 1.3 g/cm³ .
- Boiling Point : Around 179.7°C at 760 mmHg .
- Vapor Pressure : Approximately 1.3 mmHg at 25°C .
- Flash Point : About 76.8°C .
- Index of Refraction : 1.417 .
- Polar Surface Area : 55 Ų .
- Polarizability : 12.1 ± 0.5 × 10⁻²⁴ cm³ .
Scientific Research Applications
Biological and Pharmacological Activities of Nicotinamide Derivatives
Herbicidal Activity : Research has shown that certain nicotinamide derivatives exhibit significant herbicidal activity against various plant species. For instance, derivatives designed and synthesized based on nicotinic acid structure demonstrated excellent herbicidal effectiveness, suggesting potential agricultural applications for similar compounds (Chen Yu et al., 2021).
Enzymatic Inhibition : Studies on nicotinamide have revealed its role in inhibiting the metabolism of substrates by hepatic microsomal mixed-function oxidase. This inhibition suggests that nicotinamide derivatives could be explored for their effects on drug metabolism and detoxification processes (J. Schenkman et al., 1967).
Clinical Care Applications : Nicotinamide has been noted for its cytoprotective properties, impacting cellular survival and influencing pathways related to longevity and disease progression. These findings open avenues for the study of similar compounds in the context of diseases like diabetes, immune system dysfunction, and aging-related conditions (K. Maiese et al., 2009).
Biologic Actions in Dermatology : Nicotinamide's role in skin health and disease treatment, including its anti-inflammatory and antioxidative properties, suggests that related nicotinamide compounds might have dermatological applications, such as in the treatment of acne, rosacea, and skin cancer prevention (N. Otte et al., 2005).
Metabolic and Epigenetic Changes : Nicotinamide supplementation has been associated with significant metabolic and epigenetic alterations in animal models, indicating that derivatives could impact metabolic health, insulin resistance, and epigenetic regulation (Da Li et al., 2013)
Safety And Hazards
- The compound is labeled with the following hazard statements: H315, H319, H335 .
- Precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Please note that further research and consultation of relevant literature would be necessary to provide a more comprehensive analysis. If you have any specific questions or need additional information, feel free to ask! 😊
properties
IUPAC Name |
2-ethoxy-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-2-23-16-12(4-3-7-17-16)15(22)18-11-5-6-13-10(8-11)9-14(21)20-19-13/h3-4,7,9,11H,2,5-6,8H2,1H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETONWTTXYWUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2CCC3=NNC(=O)C=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

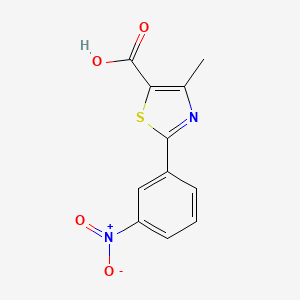
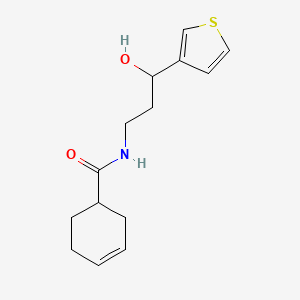
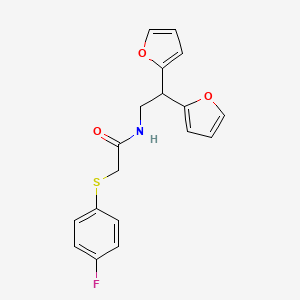
![N-(2,3-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2773031.png)
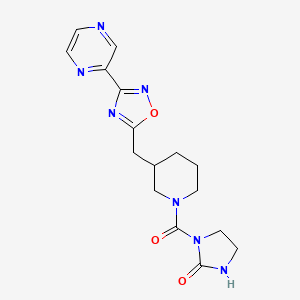
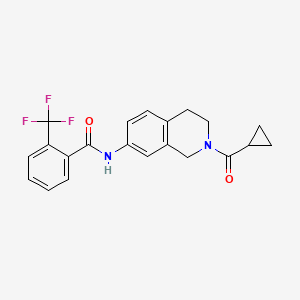
![2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2773034.png)
![1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride](/img/structure/B2773037.png)
![N1-(2-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2773038.png)

![2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2773041.png)
